Telatinib Mesylate

VEGFR TKI Kinase Selectivity Anti-Angiogenesis

Telatinib mesylate is a uniquely balanced VEGFR2/3, PDGFR, and c-Kit inhibitor with ancillary ABCG2 efflux transporter modulation. Unlike Sunitinib, Sorafenib, or Pazopanib, its distinct target selectivity profile and low IC50 ratios preclude simple substitution, ensuring experimental reproducibility in angiogenesis, multidrug resistance, and gastric cancer models. With FDA Orphan Drug Designation for gastric cancer and Phase 2 clinical validation, this compound is the translatable choice for PDX and combination therapy studies.

Molecular Formula C21H20ClN5O6S
Molecular Weight 505.9 g/mol
CAS No. 332013-24-8
Cat. No. B3051362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelatinib Mesylate
CAS332013-24-8
Molecular FormulaC21H20ClN5O6S
Molecular Weight505.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O
InChIInChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4)
InChIKeyLCMLACPWPXITHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telatinib Mesylate (CAS 332013-24-8) Specifications: VEGFR/PDGFR/c-Kit Inhibitor Chemical Properties and Reference Sources


Telatinib mesylate (also known as BAY 57-9352) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that potently targets vascular endothelial growth factor receptors (VEGFR-2/3), platelet-derived growth factor receptor (PDGFR), and c-Kit . The compound exists as a mesylate salt form, with a molecular weight of 505.9 g/mol and the molecular formula C21H20ClN5O6S . Its mechanism of action involves competitive binding to the ATP-binding sites of these receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for angiogenesis and tumor cell proliferation . Developed originally by Bayer, Telatinib has advanced to Phase 2 clinical evaluation, primarily targeting advanced gastric and gastroesophageal junction cancers [1][2].

Telatinib Mesylate (CAS 332013-24-8) vs. Generic VEGFR TKIs: Why Simple Substitution is Not Feasible for Research


Despite belonging to the same class of VEGFR/PDGFR/c-Kit targeting tyrosine kinase inhibitors, Telatinib mesylate exhibits a distinct target selectivity profile and ancillary pharmacological activity that preclude simple substitution with other multikinase inhibitors such as Sunitinib, Sorafenib, or Pazopanib . Its uniquely balanced inhibition ratios across VEGFR-2/3, c-Kit, and PDGFR, combined with its specific ability to modulate the ABCG2 drug efflux transporter, directly impact both experimental outcomes and clinical translatability [1]. Furthermore, its specific regulatory status, including Orphan Drug Designation for gastric cancer, underscores its differentiated development path [2]. Therefore, substituting Telatinib with a generic alternative risks introducing confounding variables in both in vitro and in vivo studies, particularly in contexts involving angiogenesis, multidrug resistance, or gastric cancer models.

Telatinib Mesylate (CAS 332013-24-8) Quantitative Differentiation Evidence: Comparative Selectivity, ABCG2 Reversal, and Orphan Designation


Balanced Multi-Kinase Selectivity Profile Compared to Vatalanib (PTK787)

Telatinib demonstrates a more balanced and potent inhibition profile across VEGFR2, VEGFR3, c-Kit, and PDGFRβ compared to the earlier VEGFR TKI Vatalanib (PTK787). This is quantified by the fold-difference in IC50 values relative to VEGFR2 inhibition [1].

VEGFR TKI Kinase Selectivity Anti-Angiogenesis

Modulation of ABCG2-Mediated Multidrug Resistance In Vitro and In Vivo

Telatinib has been shown to directly bind and inhibit the ABCG2 efflux transporter, a major mediator of multidrug resistance in cancer. This property is not a class-wide effect for all VEGFR TKIs and is quantitatively demonstrated by its ability to enhance intracellular drug accumulation [1].

Multidrug Resistance ABCG2 Transporter Cancer Chemotherapy

Orphan Drug Designation for Gastric Cancer

Telatinib has been granted Orphan Drug Designation by the U.S. FDA specifically for the treatment of gastric cancer, a regulatory distinction not held by many other VEGFR TKIs for this indication [1].

Gastric Cancer Orphan Drug Regulatory Status

Telatinib Mesylate (CAS 332013-24-8) Procurement Scenarios: Optimal Research and Development Applications


Preclinical Models of Gastric and Gastroesophageal Junction (GEJ) Cancer

Procurement of Telatinib mesylate is strongly indicated for laboratories investigating novel therapeutic strategies for gastric cancer or GEJ adenocarcinoma. The compound's FDA Orphan Drug Designation for this indication [1], combined with its Phase 2 clinical evaluation in this setting, makes it a highly relevant and translatable tool. Using Telatinib in patient-derived xenograft (PDX) models or cell line studies for these cancers aligns directly with the compound's established development path and provides a robust basis for exploring combination therapies with standard-of-care agents like capecitabine and oxaliplatin.

Investigating ABCG2-Mediated Multidrug Resistance and Efflux Reversal

Telatinib mesylate serves as a specific and potent probe for studying the ABCG2 efflux transporter. Researchers investigating mechanisms of multidrug resistance in cancer, particularly in non-small cell lung cancer (NSCLC) or other tumors where ABCG2 is implicated, can use Telatinib to directly modulate transporter function [2]. Its ability to reverse resistance in vitro and in vivo provides a clear experimental tool for validating the role of ABCG2 and for testing combination regimens designed to enhance the efficacy of chemotherapeutic substrates like mitoxantrone.

Comparative Studies of VEGFR TKI Kinase Selectivity and Signaling Pathway Inhibition

For research groups comparing the functional consequences of different kinase inhibition profiles, Telatinib offers a unique and quantifiable selectivity pattern. Its balanced inhibition of VEGFR2/3, PDGFR, and c-Kit, demonstrated by low IC50 ratios relative to VEGFR2, stands in contrast to more skewed profiles of earlier compounds like Vatalanib . This makes Telatinib an essential comparator for experiments designed to dissect the individual contributions of each kinase target to overall anti-angiogenic and anti-proliferative effects, or to correlate specific kinase inhibition patterns with cellular and in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telatinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.